N-allyl-2-ethoxy-4-methylbenzenesulfonamide
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Overview
Description
N-allyl-2-ethoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S It is a derivative of benzenesulfonamide, featuring an allyl group, an ethoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-ethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-ethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-allyl-2-ethoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-ethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The allyl and ethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-methylbenzenesulfonamide: Lacks the ethoxy group, which may affect its reactivity and binding properties.
N,N-diallyl-4-methylbenzenesulfonamide: Contains two allyl groups, which can lead to different chemical behavior and applications.
Uniqueness
N-allyl-2-ethoxy-4-methylbenzenesulfonamide is unique due to the presence of both an allyl and an ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-8-13-17(14,15)12-7-6-10(3)9-11(12)16-5-2/h4,6-7,9,13H,1,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUPBGKPBFFVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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